2-(Methoxycarbonyl)-1,3-thiazole-5-carboxylicacid

Description

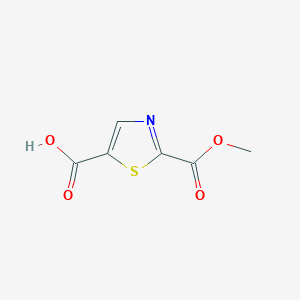

2-(Methoxycarbonyl)-1,3-thiazole-5-carboxylic acid is a heterocyclic compound featuring a thiazole core substituted with a methoxycarbonyl group at position 2 and a carboxylic acid group at position 3. This structure confers unique electronic and steric properties, making it a versatile building block in pharmaceutical and material science research.

Properties

Molecular Formula |

C6H5NO4S |

|---|---|

Molecular Weight |

187.18 g/mol |

IUPAC Name |

2-methoxycarbonyl-1,3-thiazole-5-carboxylic acid |

InChI |

InChI=1S/C6H5NO4S/c1-11-6(10)4-7-2-3(12-4)5(8)9/h2H,1H3,(H,8,9) |

InChI Key |

VZIXKVIMAKPFCG-UHFFFAOYSA-N |

Canonical SMILES |

COC(=O)C1=NC=C(S1)C(=O)O |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(Methoxycarbonyl)-1,3-thiazole-5-carboxylic acid typically involves the cyclization of appropriate precursors under specific conditions. One common method is the reaction of α-haloketones with thiourea, followed by esterification and subsequent oxidation to introduce the carboxylic acid group. The reaction conditions often require the use of solvents like ethanol or methanol and catalysts such as hydrochloric acid or sulfuric acid.

Industrial Production Methods

In an industrial setting, the production of 2-(Methoxycarbonyl)-1,3-thiazole-5-carboxylic acid may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and pH can optimize the synthesis. Additionally, purification techniques like crystallization and chromatography are employed to obtain the compound in high purity.

Chemical Reactions Analysis

Types of Reactions

2-(Methoxycarbonyl)-1,3-thiazole-5-carboxylic acid undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form sulfoxides or sulfones.

Reduction: Reduction reactions can convert the carboxylic acid group to an alcohol.

Substitution: The thiazole ring can undergo electrophilic substitution reactions, such as halogenation or nitration.

Common Reagents and Conditions

Oxidation: Reagents like hydrogen peroxide or potassium permanganate are commonly used.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are employed.

Substitution: Halogenating agents like bromine or chlorine, and nitrating agents like nitric acid, are used under controlled conditions.

Major Products

Oxidation: Sulfoxides and sulfones.

Reduction: Alcohol derivatives.

Substitution: Halogenated or nitrated thiazole derivatives.

Scientific Research Applications

2-(Methoxycarbonyl)-1,3-thiazole-5-carboxylic acid has a wide range of applications in scientific research:

Chemistry: It is used as a building block in the synthesis of more complex thiazole derivatives.

Biology: The compound is studied for its potential biological activities, including antimicrobial and antifungal properties.

Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate in the development of new drugs.

Industry: It is used in the production of agrochemicals and dyes.

Mechanism of Action

The mechanism of action of 2-(Methoxycarbonyl)-1,3-thiazole-5-carboxylic acid involves its interaction with specific molecular targets. The thiazole ring can interact with enzymes and proteins, potentially inhibiting their activity. The methoxycarbonyl and carboxylic acid groups can form hydrogen bonds with biological molecules, affecting their function. The exact pathways and targets are still under investigation, but the compound’s structure suggests it may interfere with metabolic processes in microorganisms.

Comparison with Similar Compounds

Structural and Functional Insights

- Substituent Effects: Electron-Withdrawing Groups: The methoxycarbonyl group in the target compound enhances acidity at the carboxylic acid position, improving binding to enzymatic active sites (e.g., xanthine oxidase inhibition in benzylamino derivatives) . Bulkier Substituents: Compounds like the piperidinyl-BOC derivative (326.42 g/mol) exhibit increased steric hindrance, which can modulate selectivity in protein-ligand interactions . Aromatic Modifications: Fluorophenyl or phenylthio groups (e.g., in and ) introduce lipophilicity, enhancing membrane permeability in drug candidates.

- Biological Activity: Derivatives with benzylamino groups show potent xanthine oxidase inhibition (IC50 < 10 μM), critical for treating gout and hyperuricemia . The 3-methoxy analog () demonstrates dual utility in pharmaceuticals and material science due to its balanced electronic properties.

Physicochemical Properties

- Molecular Weight : Ranges from 159.17 (3-methoxy analog) to 342.44 (phenylthio-aniline derivative), influencing pharmacokinetic profiles like absorption and excretion.

- Solubility : Carboxylic acid groups enhance water solubility, while aromatic/hydrophobic substituents (e.g., fluorophenyl) improve lipid solubility for blood-brain barrier penetration .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.